molecular formula C14H17N3O B7572439 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol

2-(Quinoxalin-2-ylamino)cyclohexan-1-ol

Cat. No.: B7572439
M. Wt: 243.30 g/mol
InChI Key: FOZZXLCUKUDMOT-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is a heterocyclic compound featuring a cyclohexanol backbone substituted at the 2-position with a quinoxalin-2-ylamino group. Quinoxaline derivatives are notable for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their electron-deficient aromatic system, which facilitates interactions with biological targets and participation in cycloaddition reactions .

Properties

IUPAC Name

2-(quinoxalin-2-ylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-13-8-4-3-7-12(13)17-14-9-15-10-5-1-2-6-11(10)16-14/h1-2,5-6,9,12-13,18H,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZZXLCUKUDMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-[(Dimethylamino)methyl]cyclohexan-1-ol (CAS 17589-70-7)

This compound shares the cyclohexanol core with 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol but differs in its substituent: a dimethylaminomethyl group replaces the quinoxaline-2-ylamino moiety. Key comparative data are summarized below:

Property This compound 2-[(Dimethylamino)methyl]cyclohexan-1-ol
Molecular Formula C₁₄H₁₆N₃O (estimated) C₉H₁₉NO
Molecular Weight ~254.3 (estimated) 157.26
Physical State Likely solid (quinoxaline analogs) Liquid
CAS Number Not reported 17589-70-7
Key Functional Groups Quinoxaline, secondary amine, hydroxyl Tertiary amine, hydroxyl
Storage Conditions Likely refrigerated (quinoxaline stability) Room temperature

Key Differences :

  • Electronic Properties: The quinoxaline group introduces strong electron-withdrawing character, enhancing hydrogen-bonding and π-π stacking capabilities compared to the electron-donating dimethylamino group .
  • Reactivity: Quinoxaline derivatives undergo cycloaddition and nucleophilic substitution reactions (e.g., with thiourea to form sulfur-containing heterocycles) , whereas dimethylamino analogs are more prone to alkylation or protonation at the nitrogen center .

Comparison with Other Quinoxaline Derivatives

2-Hydroxy-3-(2-phenyl-1,2,3-triazol-4-yl)quinoxaline

This compound, synthesized via lead tetraacetate-mediated cyclization of hydrazones , shares the quinoxaline core but lacks the cyclohexanol moiety. In contrast, this compound’s cyclohexanol group may improve membrane permeability due to its amphiphilic nature.

Quinoxaline-2-carboxaldehyde Derivatives

Reactions of quinoxaline-2-carboxaldehyde with diazomethane yield addition products with extended conjugation . These derivatives prioritize electronic delocalization over the steric effects seen in cyclohexanol-substituted analogs, making them more suitable for optoelectronic applications.

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